1-(2-Chloro-3-fluorophenyl)propan-1-one
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Overview
Description
1-(2-Chloro-3-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-3-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
1-(2-Chloro-3-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
1-(2-Chloro-3-fluorophenyl)propan-1-one can be compared with other similar compounds, such as:
- 3-Chloro-1-(2-fluorophenyl)propan-1-one
- 1-(3-Chloro-2-fluorophenyl)propan-1-one
- 1-(2-Chloro-4-fluorophenyl)propan-1-one
These compounds share structural similarities but differ in the position of the chlorine and fluorine atoms on the aromatic ring. The unique arrangement of these atoms in this compound contributes to its distinct chemical and physical properties, making it suitable for specific applications.
Properties
Molecular Formula |
C9H8ClFO |
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Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(2-chloro-3-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H8ClFO/c1-2-8(12)6-4-3-5-7(11)9(6)10/h3-5H,2H2,1H3 |
InChI Key |
PVDRAQLUUIVGIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)F)Cl |
Origin of Product |
United States |
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